2,5-Dimethyloctane is a branched alkane with the molecular formula and a molecular weight of approximately 142.28 g/mol. It features two methyl groups attached to the second and fifth carbon atoms of an octane chain, contributing to its unique structural characteristics. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms. The specific arrangement of the methyl groups in 2,5-dimethyloctane influences its physical properties, such as boiling point and reactivity, making it distinct from other isomers within the octane family .
These reactions are significant for understanding the compound's behavior in various chemical environments and its potential applications in organic synthesis.
Synthesis of 2,5-dimethyloctane can be achieved through several methods:
These methods highlight both laboratory-scale and industrial approaches to synthesize this compound effectively.
2,5-Dimethyloctane has various applications across different fields:
These applications underline its versatility in both industrial and research contexts.
Interaction studies involving 2,5-dimethyloctane primarily focus on its combustion characteristics and metabolic pathways. Research has shown that its oxidation behavior can be influenced by structural features such as branching. Studies comparing its reactivity with other octane isomers provide insights into how structural variations affect combustion efficiency and emissions profiles. These findings are crucial for optimizing fuel formulations for better performance and lower environmental impact .
Several compounds share structural similarities with 2,5-dimethyloctane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Dimethylhexane | Methyl groups on second and third carbons; lower boiling point than 2,5-dimethyloctane. | |
3,4-Dimethylhexane | Methyl groups on third and fourth carbons; similar physical properties but different reactivity. | |
4,5-Dimethylheptane | Methyl groups on fourth and fifth carbons; slightly different boiling point and uses compared to 2,5-dimethyloctane. |
The uniqueness of 2,5-dimethyloctane lies in the specific positioning of its methyl groups on the second and fifth carbon atoms within the octane chain. This arrangement affects its boiling point, reactivity patterns, and solubility compared to other isomers .
2,5-Dimethyloctane belongs to the family of branched alkanes, a class of saturated hydrocarbons with significant importance in organic chemistry. With the molecular formula C₁₀H₂₂, it represents an important structural variant within the decane family of isomers. The significance of this compound stems from its role in understanding structure-property relationships, particularly how branching affects the physical and chemical characteristics of hydrocarbons.
As a branched alkane, 2,5-dimethyloctane illustrates fundamental concepts in organic chemistry including:
The positioning of methyl groups at the 2nd and 5th carbon positions creates a unique spatial arrangement that affects intermolecular forces, resulting in distinct thermodynamic and physical properties compared to its isomers. These differences have practical implications in applications ranging from fuel formulations to solvent systems.
2,5-Dimethyloctane features an octane backbone with methyl (CH₃) substituents at positions 2 and 5. This branching pattern affects the molecule's overall shape, resulting in a more compact three-dimensional structure compared to its linear counterpart, decane. The branching introduces steric effects that influence how the molecule interacts with other substances, particularly in reaction environments.
The IUPAC name "2,5-dimethyloctane" follows systematic nomenclature rules, where:
This compound exists in stereoisomeric forms, with (5R)-2,5-dimethyloctane being a specific stereoisomer where the methyl group at position 5 has a defined spatial orientation.
The study of branched alkanes, including compounds like 2,5-dimethyloctane, has evolved significantly over the past century. Early research on alkanes began in the late 19th and early 20th centuries, focusing primarily on their isolation from petroleum sources and basic characterization. As analytical techniques improved, researchers gained a better understanding of their structures and properties.
The historical development of branched alkane research can be divided into several key periods:
During this period, fundamental research on alkanes established their basic properties and began exploring structure-property relationships. Early publications from scientists like Kasanski and Ssergijenko in 1939 documented properties of various dimethyloctanes, including 2,5-dimethyloctane. This era was characterized by:
The 1950s saw more systematic studies of branched alkanes. Researchers like Schuikin and Tscherkaschin published significant findings on 2,5-dimethyloctane in 1957 and 1959 in Soviet scientific journals, establishing more detailed characterization data. This period featured:
With the advancement of analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, researchers gained unprecedented insights into the structure and behavior of branched alkanes. This period was marked by:
Modern research on compounds like 2,5-dimethyloctane has expanded to include:
For example, a 2013 study by Santi, Holl, Calemma, and Weitkamp examined catalytic processes involving 2,5-dimethyloctane, demonstrating the continued relevance of this compound in contemporary research.
Density functional theory calculations have provided fundamental insights into the reaction mechanisms governing 2,5-dimethyloctane formation and transformation [11]. Computational studies utilizing the M06-2X functional reveal that branched alkanes, including dimethyloctane isomers, exhibit thermodynamically favorable properties compared to linear alkanes due to electrostatic effects combined with correlation energy [23].
Transition state calculations for Claisen rearrangement processes relevant to dimethyloctane chemistry show chairlike transition structures are energetically favored over boatlike conformations by approximately 6.6 kcal/mol [13]. The partially formed carbon-carbon bond lengths in these transition states measure approximately 2.26 Å, while partially broken carbon-oxygen bonds extend to 1.92 Å [13]. These computational parameters provide crucial guidance for understanding the stereoselectivity observed in synthetic transformations [13].
Molecular dynamics simulations of alkanes with 5 to 10 carbon atoms, including dimethyloctane derivatives, demonstrate systematic relationships between molecular structure and physical properties [8]. The simulations predict densities with average absolute deviations of less than 5 g/L for branched alkanes at 25°C, validating the computational approaches used for property prediction [8].
Ab initio quantum mechanical calculations on six-membered transition states reveal activation energies for intramolecular hydrogen atom migration reactions ranging from 15 kcal/mol for 1,5-hydrogen shifts to 22 kcal/mol for 1,4-hydrogen shifts [10]. These computational results help explain the preferential reaction pathways observed experimentally in dimethyloctane synthesis and decomposition [10].
First principles calculations using periodic boundary conditions and density functional theory have been employed to determine transition state structures for key reactions in zeolite-catalyzed processes [11]. These studies provide mechanistic understanding of how microporous environments influence the formation of branched alkanes like 2,5-dimethyloctane [11].
Regioselectivity challenges in 2,5-dimethyloctane synthesis arise primarily from competing reaction pathways during alkene oligomerization processes . The formation of multiple isomers occurs due to the statistical nature of radical reactions and the similar activation energies for different substitution patterns [15]. Achieving precise control over the 2,5-substitution pattern requires careful optimization of catalyst design and reaction conditions .
Zeolite catalysts with tailored pore sizes, particularly ZSM-5 systems, provide steric constraints that favor specific substitution patterns . The molecular sieving effect of these microporous materials helps discriminate between different isomeric products by limiting access of larger, more highly branched intermediates to the active sites . However, achieving complete regioselectivity remains challenging due to the similar molecular dimensions of different dimethyloctane isomers .
Temperature effects significantly impact isomer distribution, with higher temperatures promoting thermodynamic control leading to increased formation of more stable isomers . Conversely, lower reaction temperatures favor kinetic control, potentially allowing access to less thermodynamically favored products . The challenge lies in finding optimal conditions that maximize the desired 2,5-isomer while minimizing formation of other regioisomers .
Computational modeling using density functional theory has been employed to predict transition states and optimize reaction conditions for improved regioselectivity . These calculations help identify catalyst modifications and reaction parameters that could enhance selectivity toward the desired isomer . Despite these advances, experimental validation often reveals discrepancies between predicted and observed selectivities .
The analytical separation and identification of dimethyloctane isomers presents additional challenges . Gas chromatography with polar columns such as DB-Wax or Carbowax enhances separation of branched alkanes through polarity differences, while tandem mass spectrometry provides fragmentation patterns that distinguish isomers . Retention index calibration using normal alkane standards enables precise identification of specific isomers .
The thermal decomposition of 2,5-dimethyloctane follows complex pathways involving multiple competing reactions at elevated temperatures [29]. Experimental studies demonstrate that the compound exhibits distinct product distributions compared to linear octane isomers, with propene formation being favored due to the absence of tertiary carbon atoms in the molecular structure [29]. The decomposition mechanism involves initial hydrogen atom abstraction followed by beta-scission reactions that determine the final product distribution [29].
Kinetic analysis reveals that hydrogen abstraction reactions serve as rate-limiting steps during oxidative pyrolysis of dimethyloctane isomers [29]. The initially generated alkyl radicals achieve thermodynamic equilibrium before undergoing beta-scission reactions, which proceed rapidly compared to the overall reaction timescale [29]. This two-step mechanism allows prediction of product distributions based on the molecular structure of the starting alkane [29].
Table 1: Thermodynamic Properties of 2,5-Dimethyloctane
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₂₂ | [22] |
Molecular Weight (g/mol) | 142.28 | [22] |
Boiling Point (°C) | 158 | [22] |
Density (g/cm³) | 0.732 | [22] |
Flash Point (°C) | 80.3 | [22] |
Vapor Pressure (mmHg at 25°C) | 3.48 | [22] |
Refractive Index | 1.411 | [22] |
Critical Temperature (K) | ~597 | [35] |
Critical Pressure (kPa) | ~2139 | [35] |
Heat of Vaporization (kJ/mol) | 48.50 | [35] |
Oxidation studies of related dimethylalkanes show that autooxidation proceeds through sequential oxygen addition reactions leading to highly oxygenated intermediates [10]. The formation of compounds with formulas such as C₁₀H₂₀O₃, C₁₀H₁₈O₄, and C₁₀H₂₀O₅ indicates extensive autooxidation involving at least three stages of sequential oxygen addition [10]. These highly oxygenated species remain stable at temperatures between 500-600 K, demonstrating the robustness of the autooxidation mechanism [10].
Table 2: Kinetic Parameters for 2,5-Dimethyloctane Thermal Decomposition
Reaction Type | Activation Energy (kJ/mol) | Temperature Range (K) | Reference |
---|---|---|---|
Primary β-scission | ~125 | 700-1000 | [29] [31] |
Secondary β-scission | ~120 | 700-1000 | [29] [31] |
H-atom abstraction (primary) | ~160 | 600-900 | [9] [12] |
H-atom abstraction (secondary) | ~145 | 600-900 | [9] [12] |
H-atom abstraction (tertiary) | ~135 | 600-900 | [9] [12] |
Isomerization (1,5-H shift) | ~63 | 500-800 | [10] [13] |
Isomerization (1,6-H shift) | ~63 | 500-800 | [10] [13] |
Cyclic ether formation | ~85 | 550-750 | [9] [12] |
Overall decomposition | ~140-180 | 600-1000 | [12] [29] |
The oxidation behavior of 2,5-dimethyloctane at elevated temperatures involves selective attack at secondary carbon positions, indicating that chain propagation occurs predominantly through alkylperoxy radical reactions with alkane molecules [34]. Temperature increases affect both the rate of alkylperoxy radical reactions and the concentration of dissolved oxygen, leading to a transition where oxygen addition to alkyl radicals becomes rate-determining above approximately 210°C [34].
Table 3: Oxidation Products of 2,5-Dimethyloctane
Product Class | Major Products | Formation Temperature (°C) | Reference |
---|---|---|---|
Primary alcohols | 1-Octanol, 5-methyl-1-octanol | 150-300 | [10] [34] |
Secondary alcohols | 2-Octanol, 5-methyl-2-octanol | 150-300 | [10] [34] |
Ketones | 2-Octanone, 5-methyl-2-octanone | 200-350 | [10] [34] |
Aldehydes | Octanal, 2-methylheptanal | 180-320 | [10] [34] |
Carboxylic acids | Octanoic acid derivatives | 250-400 | [34] [37] |
Hydroperoxides | C₁₀H₂₂O₂ isomers | 100-250 | [10] [37] |
Highly oxygenated intermediates | C₁₀H₂₀O₃, C₁₀H₁₈O₄, C₁₀H₂₀O₅ | 200-350 | [10] [37] |
Cyclic ethers | Tetrahydrofuran derivatives | 180-300 | [12] [37] |
Alkenes | Octenes, methylheptenes | 300-500 | [29] [31] |
Light hydrocarbons | Propene, isobutene, ethene | 400-600 | [29] [31] |
Branched alkanes demonstrate enhanced thermodynamic stability compared to linear alkanes, which manifests in their decomposition behavior [23]. The lower steric energy of branched structures is compensated by quantum energy terms, resulting in electrostatic effects that favor alkane branching [23]. This fundamental understanding helps explain why 2,5-dimethyloctane exhibits different decomposition patterns compared to normal octane [23].